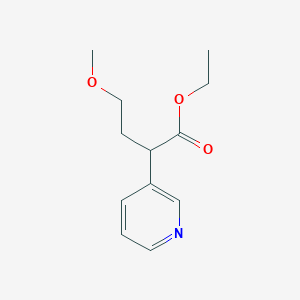

Ethyl 4-methoxy-2-(pyridin-3-yl)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ethyl 4-methoxy-2-(pyridin-3-yl)butanoate is involved in various chemical synthesis processes, demonstrating its versatility in organic chemistry. One application involves its use in the phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines. This process highlights the compound's role as a 1,4-dipole synthon, undergoing annulation with N-tosylimines to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003). This mechanism's understanding led to reaction scope expansion, showcasing the compound's utility in synthesizing diverse chemical structures with significant diastereoselectivities.

Fluorescence and Optical Properties

The compound's derivatives exhibit interesting fluorescence and optical properties, making them subjects of study in materials science. For instance, new ester derivatives of isothiazolo[4,5-b]pyridine, including ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl) butanoate, have been synthesized and analyzed for their optical properties. Studies in ethanol and n-hexane solutions revealed solvatochromism, with differences in emission spectra observed between the two solvents. These properties were further investigated using density functional theory (DFT) and time-dependent DFT methods, indicating the compound's potential in developing materials with specific optical characteristics (Krzyżak, Śliwińska, & Malinka, 2015).

Biodegradation Studies

In environmental sciences, derivatives of this compound are examined for their biodegradability, particularly in the context of gasoline oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). Research into the biodegradation by propane-oxidizing bacteria of these oxygenates showed the capability of certain microbial strains to degrade MTBE and ETBE, transforming them into simpler, less harmful compounds. This process involves the initial oxidation of MTBE and ETBE, leading to the production of tert-butyl alcohol (TBA) and further oxidative degradation into CO2, highlighting the compound's role in environmental detoxification processes (Steffan, McClay, Vainberg, Condee, & Zhang, 1997).

Corrosion Inhibition

This compound derivatives have also been explored for their potential as corrosion inhibitors. Research focusing on pyrrolidine derivatives synthesized from the compound demonstrated their efficacy in inhibiting steel corrosion in sulfuric acid. This application is critical for industries where metal durability and longevity are paramount, showcasing the compound's utility in extending the life of metal structures and components in corrosive environments (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).

Propriétés

IUPAC Name |

ethyl 4-methoxy-2-pyridin-3-ylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-12(14)11(6-8-15-2)10-5-4-7-13-9-10/h4-5,7,9,11H,3,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRYLQKCMYANCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCOC)C1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate](/img/structure/B2869854.png)

![N-[(2-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2869856.png)

![N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide](/img/structure/B2869858.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2869865.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869866.png)

![Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2869868.png)

![Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2869870.png)